molecular formula C24H28O3 B7805365 Ch55 CAS No. 95906-67-5

Ch55

Cat. No.: B7805365
CAS No.: 95906-67-5
M. Wt: 364.5 g/mol
InChI Key: FOUVTBKPJRMLPE-FMIVXFBMSA-N
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Description

Chitosan (CH), a linear polysaccharide derived from chitin via deacetylation, is renowned for its biocompatibility, biodegradability, and antimicrobial properties . Its unique structure—composed of β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine—enables versatile applications in biomedicine, tissue engineering, and drug delivery. A notable formulation, referred to here as “CH 55,” exemplifies chitosan’s utility in hydrogels, composites, and bioactive dressings. For instance, CH 55’s gelation mechanism involves β-glycerophosphate (βGP), where heat-induced proton transfer neutralizes chitosan’s amine groups, enabling injectable hydrogel formation at physiological temperatures (37°C) . This system’s pKa alignment (CH: 6.5; βGP: 6.65) ensures solubility at neutral pH and rapid gelation under mild heating, making it ideal for in vivo applications . CH 55 also demonstrates efficacy in polymer composites (e.g., PMMA) for enhancing mechanical strength and in antimicrobial films when functionalized with bioactive agents like basil essential oil microcapsules (BEOMC) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVTBKPJRMLPE-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95906-67-5, 110368-33-7
Record name 3,5-Di-tert-butylchalcone 4'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classical method for synthesizing α,β-unsaturated ketones from aldehydes and ketones under basic or acidic conditions. For CH 55, this would involve:

Reaction Scheme :
4-Formylbenzoic acid + 3,5-Di-tert-butylacetophenone → CH 55 + H2O

Conditions :

  • Base-Catalyzed : Aqueous NaOH or KOH in ethanol, heated under reflux.

  • Acid-Catalyzed : HCl or H2SO4 in acetic acid, with prolonged heating.

Base catalysis typically favors trans-selectivity, whereas acid conditions may enhance cis-configuration retention. However, the steric bulk of the tert-butyl groups in 3,5-di-tert-butylacetophenone could impede rotation, stabilizing the (Z)-isomer kinetically.

Optimization Challenges :

  • Solubility : The tert-butyl groups render the ketone fragment highly hydrophobic, necessitating polar aprotic solvents (e.g., DMF, DMSO) or elevated temperatures.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Horner-Wadsworth-Emmons Olefination

This method employs phosphonate esters to generate enones with precise stereocontrol. A plausible route involves:

Reagents :

  • 4-Carboxybenzaldehyde

  • Diethyl (3,5-di-tert-butylbenzoyl)methylphosphonate

Mechanism :
The aldehyde reacts with the phosphonate ylide, forming the enone via a concerted [2+2] cycloaddition and subsequent elimination. The reaction’s stereoselectivity is influenced by the ylide’s structure and solvent polarity, often favoring the (E)-isomer. To achieve the (Z)-configuration, bulky substituents on the ylide or low-temperature conditions may be employed.

Advantages :

  • High functional group tolerance.

  • Scalable for industrial production.

Functional Group Compatibility and Protecting Strategies

Carboxylic Acid Protection

The benzoic acid group in 4-formylbenzoic acid requires protection during enone formation to prevent side reactions (e.g., decarboxylation or esterification). Common protecting groups include:

  • Methyl Esters : Formed via Fischer esterification (HCl/MeOH).

  • Benzyl Esters : Introduced using benzyl bromide and a base (e.g., K2CO3).

Deprotection post-condensation is achieved through hydrolysis (NaOH/EtOH/H2O) or catalytic hydrogenolysis (for benzyl esters).

tert-Butyl Group Stability

The 3,5-di-tert-butylphenyl moiety is resistant to acidic and basic conditions, making it compatible with most condensation protocols. However, prolonged exposure to strong acids (e.g., H2SO4) at high temperatures may induce partial dealkylation, necessitating controlled reaction times.

Industrial-Scale Synthesis and Process Optimization

Batch Reactor Conditions

Typical Parameters :

  • Temperature : 80–100°C for condensation reactions.

  • Solvent : DMF or DMSO to dissolve hydrophobic intermediates.

  • Catalyst : p-Toluenesulfonic acid (PTSA) for acid-catalyzed routes.

Yield Optimization :

  • Stepwise Addition : Slow addition of the ketone to the aldehyde minimizes dimerization.

  • Inert Atmosphere : N2 or Ar prevents oxidation of the enone.

Green Chemistry Considerations

  • Solvent Recycling : DMSO recovery via distillation reduces waste.

  • Catalyst Recovery : Immobilized acids (e.g., Amberlyst-15) enable reuse across batches.

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl3) :

  • δ 1.35 (s, 18H, tert-butyl).

  • δ 6.85–7.95 (m, aromatic and enone protons).

  • δ 12.1 (s, 1H, COOH).

13C NMR :

  • δ 27.8 (tert-butyl CH3).

  • δ 188.5 (ketone C=O).

  • δ 172.3 (carboxylic acid C=O).

HPLC Purity :

  • 99.5% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration, with dihedral angles between the enone and aryl rings consistent with steric hindrance from the tert-butyl groups .

Chemical Reactions Analysis

Types of Reactions

CH 55 undergoes various types of chemical reactions, including:

    Oxidation: CH 55 can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of CH 55 can lead to the formation of alcohol derivatives.

    Substitution: CH 55 can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cancer Research

CH 55 is extensively utilized in cancer research for its ability to influence cell differentiation and apoptosis in various cancer cell lines.

  • Mechanism : It binds to retinoic acid receptors, activating gene expression involved in differentiation and proliferation. This action has been shown to enhance TRAIL-induced apoptosis in cancer cells by upregulating TRAIL receptor 1 expression .
  • Case Studies :
    • A study demonstrated that CH 55 induces differentiation in melanoma S91 and embryonic carcinoma F9 cells with effective concentrations (EC50 values) of 0.5 nM and 0.26 nM, respectively .
    • Another research highlighted its role in inhibiting squamous cell differentiation in rabbit tracheal epithelial cells, showcasing an EC50 of 0.02 nM .

Cell Differentiation Studies

CH 55 serves as a powerful inducer of cell differentiation across various cell types.

  • Applications :
    • In embryonic carcinoma and fibroblast cell lines, CH 55 has been shown to promote differentiation effectively .
  • Technical Data :
Cell TypeEC50 (nM)Effect
Melanoma S910.5Induces differentiation
Embryonic Carcinoma F90.26Induces differentiation
Rabbit Tracheal Epithelial Cells0.02Inhibits squamous cell differentiation

Receptor Binding Studies

The compound is crucial for studying the binding affinities and activities of retinoic acid receptors.

  • Binding Affinity : CH 55 shows a high binding affinity for RAR-α and RAR-β, making it an ideal candidate for receptor studies .
  • Research Insights :
    • Its unique profile allows researchers to explore the selective activation of retinoic acid receptors without significant interaction with CRABP, paving the way for targeted therapeutic strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrogel-Forming Efficiency: CH/βGP vs. Other Weak Base Systems

Chitosan’s gelation with βGP outperforms other weak bases (e.g., NaHCO₃, SPD, SHC) due to their complementary pKa values and temperature-responsive behavior. The table below summarizes key differences:

Parameter CH/βGP Hydrogel NaHCO₃-Based Gel SPD/SHC Systems
pKa Compatibility 6.5 (CH) vs. 6.65 (βGP) Mismatched Mismatched
Gelation Trigger Temperature (37°C) pH adjustment pH adjustment
Gelation Time 5–15 minutes <5 minutes >20 minutes
Mechanical Stability High (elastic modulus) Moderate Low

βGP’s synergistic interaction with chitosan enables sustained gel integrity, whereas NaHCO₃ causes rapid gas formation, and SPD/SHC systems exhibit slower protonation, limiting their utility in injectable hydrogels .

Mechanical Performance: CH-PMMA Composites vs. Pure PMMA

Incorporating CH into PMMA matrices improves mechanical properties, as shown in the following comparative analysis:

CH Content (wt%) Hardness (Shore D) Compressive Strength (MPa) Young’s Modulus (MPa)
0 (Pure PMMA) 80 ± 2 65.8 ± 3.1 2263 ± 120
4 85 ± 3 72.4 ± 2.8 2450 ± 135
8 78 ± 4 68.1 ± 3.5 2300 ± 110

Optimal performance occurs at 4–6 wt% CH, where particle dispersion enhances hardness and compressive strength. Higher loads (8 wt%) reduce properties due to aggregation .

Antimicrobial Activity: CH Films vs. CH/PLA Nanofibers

CH’s antimicrobial efficacy varies with formulation:

Formulation E. coli Reduction (Log CFU/mL) S. saprophyticus Reduction (Log CFU/mL) Key Mechanism
CH Film (3% BEOMC) 3.0 ± 0.2 2.0 ± 0.3 Membrane disruption via terpenes
CH/PLA Nanofiber 2.5 ± 0.4 1.8 ± 0.2 Hydrophilic interaction with cell walls

BEOMC-functionalized films show superior activity due to synergistic effects between CH and essential oils, while PLA blends rely on hydrophilicity for bacterial adhesion .

Research Findings and Implications

CH 55’s versatility stems from its tunable physicochemical properties, which surpass many polysaccharides and synthetic polymers in specific applications. Key advantages include:

  • Hydrogels : Superior temperature responsiveness and biocompatibility vs. alginate or hyaluronic acid .
  • Composites : Enhanced mechanical performance in PMMA at optimal CH loads .
  • Antimicrobials : Synergy with natural extracts (e.g., BEOMC) for targeted efficacy .
  • Anti-Inflammatory Dressings : Multifunctional activity via bioactive PP integration .

Future research should explore CH 55’s scalability, long-term biodegradation, and clinical translation in chronic wound models.

Biological Activity

CH 55, a compound belonging to the class of hydrazones, has garnered attention for its diverse biological activities. This article explores the various aspects of CH 55, including its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the functional group R1R2C=N-NH2, where R1 and R2 can be various substituents. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The unique structure of hydrazones allows for significant interaction with biological targets, making them promising candidates for drug development .

Antimicrobial Activity

CH 55 has demonstrated notable antimicrobial properties. Studies indicate that hydrazone derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to CH 55 have shown minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain pathogens .

CompoundMIC (µg/mL)Pathogen
CH 556.25E. coli
Similar Compound0.78Mycobacterium tuberculosis

Anticancer Properties

Research has revealed that CH 55 exhibits significant antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for hydrazone derivatives have been reported to range from 4 µM to 17 µM in various studies targeting lung and breast cancer cells .

Cell LineIC50 (µM)Reference
A549 (Lung)4-17
MDA-MB-231 (Breast)6.7

The mechanism by which CH 55 exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : Hydrazone compounds can inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that CH 55 may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : CH 55 may also exhibit antioxidant properties that help mitigate oxidative stress in cells, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Eswaran et al., a series of hydrazone derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and E. coli. CH 55 showed promising results with an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Potential

A recent investigation explored the effects of CH 55 on the proliferation of human lung cancer cells (A549). The study found that treatment with CH 55 led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What interdisciplinary approaches enhance CH 55’s application in material science?

  • Integration :
  • Hybrid Systems : Combine CH 55 with polymers/nanoparticles for enhanced functionality.
  • Surface Characterization : Use SEM/AFM to study composite interfaces.
  • Stability Testing : Expose materials to extreme conditions (e.g., UV, humidity) .
  • Collaborate with physicists/engineers to validate performance metrics (e.g., tensile strength) .

Data Presentation Guidelines

  • Tables : Include statistical summaries (mean ± SD, p-values) for key findings.
  • Figures : Label axes with units and provide error bars for replicates.
  • Supplemental Materials : Archive raw spectra, crystallographic data, and computational inputs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ch55

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.